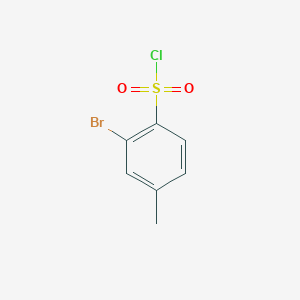

2-bromo-4-methylbenzenesulfonyl chloride

Description

The exact mass of the compound 2-Bromo-4-methylbenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-bromo-4-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-4-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXSKUPCOJGZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539216 | |

| Record name | 2-Bromo-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-06-9 | |

| Record name | 2-Bromo-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-4-methylbenzenesulfonyl chloride

This guide provides a comprehensive overview of the synthetic pathway for 2-bromo-4-methylbenzenesulfonyl chloride, a crucial reagent and building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: Significance of 2-bromo-4-methylbenzenesulfonyl chloride

2-bromo-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of the sulfonyl chloride functional group makes it a versatile intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The bromine and methyl substituents on the benzene ring provide specific steric and electronic properties, allowing for targeted modifications and the construction of complex molecular architectures. Its derivatives have shown potential in various therapeutic areas, making a reliable and well-understood synthetic route essential for further research and development.

The Core Synthetic Pathway: A Multi-step Approach from p-Toluidine

The most established and practical synthesis of 2-bromo-4-methylbenzenesulfonyl chloride commences with the readily available starting material, p-toluidine (4-methylaniline). The pathway involves a three-step sequence: electrophilic bromination, diazotization, and a subsequent Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.

Step 1: Electrophilic Aromatic Bromination of p-Toluidine

The initial step focuses on the regioselective bromination of p-toluidine to yield 2-bromo-4-methylaniline. The amino group (-NH₂) in p-toluidine is a potent activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the methyl group, bromination predominantly occurs at the ortho position.[1]

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring of p-toluidine. The strong activating effect of the amino group facilitates this attack, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Dissolve p-toluidine in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or glacial acetic acid, in the reaction flask.[1]

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) dissolved in the same solvent from the dropping funnel with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is poured into a solution of sodium bisulfite to quench any unreacted bromine. The product is then extracted with an organic solvent (e.g., dichloromethane or ether).

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-bromo-4-methylaniline can be further purified by recrystallization or column chromatography.

Step 2: Diazotization of 2-bromo-4-methylaniline

The second step involves the conversion of the primary aromatic amine, 2-bromo-4-methylaniline, into a diazonium salt. This is a crucial transformation as the diazonium group (-N₂⁺) is an excellent leaving group, facilitating subsequent nucleophilic substitution.

Mechanism: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl). The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The amino group of 2-bromo-4-methylaniline acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydration steps lead to the formation of the stable 2-bromo-4-methylbenzenediazonium chloride. The reaction is performed at low temperatures (0-5°C) to prevent the premature decomposition of the diazonium salt.

Experimental Protocol:

-

Reaction Setup: In a beaker or flask surrounded by an ice-salt bath, dissolve 2-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the solution to 0-5°C with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The temperature must be strictly maintained within the 0-5°C range.

-

Endpoint Detection: The completion of the diazotization can be confirmed by testing a drop of the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.

-

Intermediate Use: The resulting diazonium salt solution is typically used immediately in the next step without isolation due to its instability at higher temperatures.

Step 3: Sandmeyer-type Reaction for Sulfonyl Chloride Formation

The final step is the conversion of the 2-bromo-4-methylbenzenediazonium chloride to 2-bromo-4-methylbenzenesulfonyl chloride. This is achieved through a Sandmeyer-type reaction, which utilizes a copper(I) salt as a catalyst to introduce the sulfonyl chloride group.[2]

Mechanism: While the precise mechanism of the Sandmeyer reaction is still a subject of discussion, it is widely believed to involve a radical pathway. The copper(I) catalyst facilitates the reduction of the diazonium ion to an aryl radical, with the concomitant formation of copper(II) and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the aryl chloride. In this specific synthesis, a source of sulfur dioxide (SO₂) is introduced, which reacts with the aryl radical to form an arylsulfonyl radical. This radical is then oxidized and chlorinated to yield the final sulfonyl chloride product.

Experimental Protocol:

-

Sulfur Dioxide Solution: Prepare a saturated solution of sulfur dioxide in glacial acetic acid. This should be done in a fume hood due to the toxicity of SO₂.

-

Catalyst Preparation: In a separate flask, dissolve copper(I) chloride in the sulfur dioxide-acetic acid solution.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution prepared in the previous step to the copper(I) chloride/SO₂ solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period until the evolution of nitrogen ceases.

-

Work-up: Pour the reaction mixture into ice-water. The solid 2-bromo-4-methylbenzenesulfonyl chloride will precipitate out.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic workflow and the logical relationships between the key steps.

Caption: Overall workflow for the synthesis of 2-bromo-4-methylbenzenesulfonyl chloride.

Caption: Logical relationships of the key reaction mechanisms.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | p-Toluidine | Bromine (Br₂) | 2-bromo-4-methylaniline | 70-80 |

| 2 | 2-bromo-4-methylaniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 2-bromo-4-methylbenzenediazonium chloride | In-situ |

| 3 | 2-bromo-4-methylbenzenediazonium chloride | Sulfur Dioxide (SO₂), Copper(I) Chloride (CuCl) | 2-bromo-4-methylbenzenesulfonyl chloride | 60-70 |

Safety and Handling

-

p-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE. Have a bromine spill kit readily available.

-

Hydrochloric Acid: Corrosive. Avoid inhalation of fumes and contact with skin and eyes.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Sulfur Dioxide: Toxic and corrosive gas. All manipulations should be performed in a fume hood.

-

Diazonium Salts: Potentially explosive when dry. They should be kept in solution and at low temperatures.

Self-Validating System: Throughout the synthesis, it is crucial to monitor each step for completion using techniques like TLC. Characterization of the intermediate and final products by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination is essential to validate the identity and purity of the synthesized compounds.

References

-

askIITians. (2014, January 29). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. Retrieved from [Link]

-

NCERT. Amines. Retrieved from [Link]

-

askIITians. (2014, February 3). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. Retrieved from [Link]

- Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-bromo-4-methylbenzenesulfonyl chloride

Introduction and Strategic Importance

2-bromo-4-methylbenzenesulfonyl chloride (CAS No. 89794-06-9) is a highly functionalized aromatic sulfonyl chloride. It serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the trifecta of reactive sites it presents: the highly electrophilic sulfonyl chloride group, the synthetically versatile bromine atom, and the methyl group which can influence steric and electronic properties. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and application, with a focus on the practical insights required for laboratory and process development.

The primary utility of this reagent is in the construction of sulfonamides, a privileged functional group in medicinal chemistry known for a vast spectrum of biological activities.[1] The presence of the ortho-bromo and para-methyl substituents on the phenyl ring allows for fine-tuning of a target molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding interactions.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use.

Chemical and Physical Properties

The key quantitative data for 2-bromo-4-methylbenzenesulfonyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89794-06-9 | [2][3] |

| Molecular Formula | C₇H₆BrClO₂S | [2][3] |

| Molecular Weight | 269.54 g/mol | [3] |

| Appearance | Beige solid | [2] |

| Melting Point | 80 °C | [3] |

| Boiling Point | 323.5±35.0 °C (Predicted) | [3] |

| Density | 1.700±0.06 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥95% | [2] |

Safety and Handling

DANGER: 2-bromo-4-methylbenzenesulfonyl chloride is a corrosive and hazardous substance that requires strict safety protocols.

-

Hazard Identification: This compound is classified as causing severe skin burns and eye damage.[2][4] It is harmful if swallowed and may cause respiratory irritation.[2]

-

Reactivity Hazards: It reacts with water, liberating toxic gas.[4] It is incompatible with acids, bases, water, strong oxidizing agents, and amines.[4]

-

Personal Protective Equipment (PPE): Mandatory PPE includes tight-sealing safety goggles, a face shield, and appropriate protective gloves and clothing to prevent skin exposure.[4] All handling should be performed inside a certified chemical fume hood to ensure adequate ventilation.[5]

-

Storage: Store in a dry, cool, and well-ventilated area, away from moisture and incompatible materials.[5][6] The container must be kept tightly closed. Due to its sensitivity to moisture, storage under an inert atmosphere is recommended.[5] Eyewash stations and safety showers must be in close proximity to the workstation.[4]

Synthesis and Mechanism

The synthesis of aryl sulfonyl chlorides is a well-established area of organic chemistry. While specific process details for 2-bromo-4-methylbenzenesulfonyl chloride are proprietary, a robust and common pathway involves the diazotization of a corresponding aniline followed by a sulfonyl-chlorination reaction, often a variation of the Sandmeyer reaction.

Generalized Synthetic Pathway

The logical precursor for this molecule is 2-bromo-4-methylaniline. The synthesis can be dissected into two primary stages:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in the presence of a strong mineral acid (e.g., hydrochloric acid) at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium intermediate.[7]

-

Sulfochlorination: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This step introduces the -SO₂Cl group onto the aromatic ring, displacing the diazonium group.

The diagram below illustrates the logical workflow for this transformation.

Caption: Generalized synthetic workflow for aryl sulfonyl chlorides.

Causality and Control: The low temperature of the diazotization step is critical; diazonium salts are generally unstable and can decompose at higher temperatures.[7] The copper catalyst in the second step is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride.

Core Reactivity and Synthetic Applications

The synthetic utility of 2-bromo-4-methylbenzenesulfonyl chloride is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for reaction with a wide array of nucleophiles.

Sulfonamide Synthesis (The Hinsberg Reaction)

The most prominent application is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction, often referred to as the Hinsberg reaction, is a cornerstone of medicinal chemistry.[1][8]

The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically added to quench the HCl byproduct.

Caption: Nucleophilic substitution at the sulfonyl sulfur center.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Setup: To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.5 eq.).

-

Addition: Slowly add a solution of 2-bromo-4-methylbenzenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-20 hours, monitoring by TLC or LC-MS for completion.[9]

-

Workup: Upon completion, dilute the mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

Self-Validation and Causality: The use of a non-nucleophilic base (triethylamine) is crucial to prevent competition with the amine substrate. The aqueous workup effectively removes the base, its salt, and any unreacted starting materials, ensuring a clean isolation of the product.

Sulfonate Ester Synthesis

Analogous to sulfonamide formation, 2-bromo-4-methylbenzenesulfonyl chloride reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in their own right.

Role in Drug Discovery and Development

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents. Therefore, reagents like 2-bromo-4-methylbenzenesulfonyl chloride are indispensable tools for medicinal chemists.

-

Bioisostere and Pharmacophore: The sulfonamide group is often used as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with different pKa and metabolic profiles.

-

Modulation of Properties: The 2-bromo-4-methylphenylsulfonyl moiety introduced by this reagent provides several handles for lead optimization:

-

Bromine Atom: Can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to a biological target. It also serves as a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira).

-

Methyl Group: The para-methyl group can influence the compound's lipophilicity and provides a potential site for metabolism, which can be a strategy to control the pharmacokinetic profile of a drug candidate.

-

-

Therapeutic Areas: Sulfonamide-containing molecules have shown efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][10] The ability to rapidly synthesize libraries of novel sulfonamides using building blocks like 2-bromo-4-methylbenzenesulfonyl chloride is a key strategy in modern drug discovery campaigns.[10]

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-methylbenzenesulfonyl chloride.

-

ExamSIDE.Com. (n.d.). Compounds Containing Nitrogen | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]

-

Saleem, H., Maryam, A., Bokhari, S., & Siddiqi, A. R. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... ResearchGate. Retrieved from [Link]

-

Alachem. (n.d.). 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE. Retrieved from [Link]

-

Li, W., et al. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzenesulfonyl chloride, 4-bromo-.

- Liu, et al. (2024).

-

MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur.... Retrieved from [Link]

- Fisher Scientific. (2011). Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonyl chloride.

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

ResearchGate. (2025). A convenient synthetic route to sulfonimidamides from sulfonamides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride. Retrieved from [Link]

-

PubChem. (n.d.). Phthalic Anhydride. Retrieved from [Link]

- (n.d.).

- Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

-

PubChem. (n.d.). 2-Bromo-4-(chloromethyl)benzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-4-methyl-benzenesulfonyl chloride | 89794-06-9 [sigmaaldrich.com]

- 3. 89794-06-9 CAS MSDS (2-BROMO-4-METHYLBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 8. questions.examside.com [questions.examside.com]

- 9. rsc.org [rsc.org]

- 10. Buy 2-Bromo-5-chloro-4-methylbenzenesulfonamide | 1246822-85-4 [smolecule.com]

A Technical Guide to 2-Bromo-4-methylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 2-bromo-4-methylbenzenesulfonyl chloride, a key reagent in organic synthesis and drug discovery. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, and explore its core reactivity. The primary focus is on its application in the synthesis of sulfonamides, a pharmacologically significant class of compounds. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Core Physicochemical Properties

2-Bromo-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The strategic placement of the bromo and methyl groups on the benzene ring influences its reactivity and makes it a valuable building block for creating complex molecular architectures. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO₂S | [1][2][3] |

| Molecular Weight | 269.54 g/mol | [1][2] |

| CAS Number | 89794-06-9 | [1][3] |

| Appearance | Solid | |

| Melting Point | 80 °C | [1] |

| Boiling Point | 323.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.700 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis of 2-Bromo-4-methylbenzenesulfonyl Chloride

The most reliable and scalable approach for synthesizing aryl sulfonyl chlorides from the corresponding anilines is a variation of the Sandmeyer reaction. This process involves the conversion of the primary amine to a diazonium salt, which is a versatile intermediate, followed by a sulfochlorination step.

Causality of the Synthetic Route: This method is preferred due to the high stability and commercial availability of the 2-bromo-4-methylaniline starting material. The diazotization reaction is a classic, well-understood transformation in organic chemistry, and its subsequent reaction to form the sulfonyl chloride offers high yields and purity. The low temperatures required for the diazotization step are critical for preventing the premature decomposition of the highly reactive diazonium salt intermediate.

Synthetic Workflow Diagram

Caption: Synthesis of 2-bromo-4-methylbenzenesulfonyl chloride via diazotization.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of substituted benzenesulfonyl chlorides.[4][5]

Materials:

-

2-Bromo-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-4-methylaniline (1.0 eq) in a mixture of concentrated HCl (4.0 eq) and water. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 30 minutes at this temperature.

-

Sulfochlorination: In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid saturated with sulfur dioxide gas. Cool this solution to 5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the acetic acid solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 2 hours.

-

Work-up and Purification: Pour the reaction mixture into a larger beaker containing ice water. The crude product will precipitate as a solid.

-

Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Self-Validation/Characterization: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). The purity and identity of the final product, 2-bromo-4-methylbenzenesulfonyl chloride, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with the literature value (80 °C).[1]

Core Reactivity: The Sulfonamide Connection

The synthetic utility of 2-bromo-4-methylbenzenesulfonyl chloride stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl) towards nucleophiles. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions.[6]

Its most significant application, particularly in drug development, is the reaction with primary or secondary amines to form sulfonamides (-SO₂NHR).[7] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[8][9]

General Mechanism of Sulfonamide Formation

Caption: Nucleophilic attack of an amine on a sulfonyl chloride to form a sulfonamide.

Application in Drug Discovery: A Protocol for Sulfonamide Synthesis

The following protocol details the synthesis of a novel sulfonamide derivative using 2-bromo-4-methylbenzenesulfonyl chloride as the starting material. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol: Sulfonamide Formation

Materials:

-

2-Bromo-4-methylbenzenesulfonyl chloride (1.0 eq)

-

A primary or secondary amine (e.g., Aniline) (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1M Hydrochloric Acid solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: Dissolve 2-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.5 eq). The pyridine acts as a base to scavenge the HCl formed during the reaction.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC. A new spot corresponding to the sulfonamide product should appear, and the starting material spots should diminish.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification and Characterization (Self-Validation): The crude product is typically a solid or a viscous oil. Purify the compound using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the pure fractions and evaporate the solvent. Confirm the structure and purity of the final sulfonamide product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Conclusion

2-Bromo-4-methylbenzenesulfonyl chloride is a highly valuable and versatile reagent. Its well-defined physicochemical properties and straightforward synthesis make it readily accessible for laboratory use. Its primary utility lies in its ability to undergo efficient nucleophilic substitution to form sulfonamides, a critical functional group in a multitude of clinically important drugs. The robust protocols provided in this guide are designed to be self-validating and serve as a reliable foundation for researchers and scientists engaged in the synthesis of novel chemical entities for drug development and beyond.

References

-

Baran, P., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2487. Available at: [Link]

-

PubChem. (n.d.). C12H8Br2Cl2O4S2. National Center for Biotechnology Information. Available at: [Link]

-

Alachem. (n.d.). 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

Oakwood Chemical. (n.d.). 2-Bromo-4-methylbenzenesulfonyl chloride. Available at: [Link]

-

Rappoport, Z., & Marek, I. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 24(1), 163. Available at: [Link]

- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Available at: [Link]

-

ExamSIDE.Com. (n.d.). Compounds Containing Nitrogen | Chemistry | JEE Main Previous Year Questions. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

Cureus. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

Sources

- 1. 89794-06-9 CAS MSDS (2-BROMO-4-METHYLBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 139937-37-4 | 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE - Alachem Co., Ltd. [alachem.co.jp]

- 3. 2-Bromo-4-methylbenzenesulfonyl chloride [oakwoodchemical.com]

- 4. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 5. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 8. Buy 2-Bromo-5-chloro-4-methylbenzenesulfonamide | 1246822-85-4 [smolecule.com]

- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 2-bromo-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4-methylbenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its utility stems from the reactive sulfonyl chloride group, which readily participates in nucleophilic substitution reactions, and the substituted aromatic ring that allows for further functionalization. A thorough understanding of its structural and electronic properties through spectral analysis is paramount for its effective use in research and development.

Molecular Structure and Properties:

-

Appearance: Expected to be a solid at room temperature.

-

CAS Number: 89794-06-9[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-bromo-4-methylbenzenesulfonyl chloride, both ¹H and ¹³C NMR will provide critical information about the substitution pattern of the aromatic ring and the nature of the methyl group.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Principles: The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as the sulfonyl chloride and bromine, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methyl group, will shield adjacent protons, shifting their signals upfield. Spin-spin coupling between non-equivalent neighboring protons will result in the splitting of signals, providing information about the connectivity of atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-4-methylbenzenesulfonyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as the compound is reactive.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Predicted ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| H-3 | ~ 8.0 - 8.2 | Doublet | Located ortho to the strong electron-withdrawing sulfonyl chloride group, resulting in significant deshielding. It will be split by the adjacent H-5 proton. |

| H-5 | ~ 7.6 - 7.8 | Doublet of doublets | Situated between the bromine atom and the methyl group. It will be coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| H-6 | ~ 7.4 - 7.6 | Doublet | Positioned ortho to the bromine atom and meta to the sulfonyl chloride group. It will be split by the neighboring H-5 proton. |

| -CH₃ | ~ 2.4 - 2.6 | Singlet | The methyl group protons are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: The chemical shifts in ¹³C NMR are also governed by the electronic environment of each carbon atom. Carbons attached to electronegative atoms (like bromine, chlorine, and oxygen) will be deshielded and appear at higher chemical shifts. The symmetry of the molecule also plays a crucial role; chemically equivalent carbons will produce a single signal.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to display seven distinct signals, one for each carbon atom in the molecule, as they are all chemically non-equivalent.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1 (C-SO₂Cl) | ~ 140 - 145 | The carbon directly attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded. |

| C-2 (C-Br) | ~ 120 - 125 | The carbon bonded to the bromine atom will experience a moderate deshielding effect. |

| C-4 (C-CH₃) | ~ 145 - 150 | The carbon bearing the methyl group will also be in the downfield region of the aromatic carbons. |

| Aromatic CHs | ~ 125 - 135 | The remaining three aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by their position relative to the substituents. |

| -CH₃ | ~ 20 - 25 | The methyl carbon will appear in the upfield region, characteristic of sp³ hybridized carbons. |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR a valuable tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr (potassium bromide) pellet.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Spectrum:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to Weak | Arises from the stretching of the C-H bonds in the methyl group. |

| S=O Asymmetric Stretch | 1385 - 1345 | Strong | A strong and characteristic absorption for sulfonyl chlorides. |

| S=O Symmetric Stretch | 1190 - 1160 | Strong | Another strong and characteristic absorption for sulfonyl chlorides. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| S-Cl Stretch | 600 - 500 | Medium to Strong | The stretching vibration of the sulfur-chlorine bond. |

| C-Br Stretch | 680 - 515 | Medium to Strong | The stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The presence of isotopes, particularly for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will lead to characteristic isotopic patterns in the mass spectrum.[4][5]

Experimental Protocol:

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the isotopes of bromine and chlorine, this will appear as a group of peaks. The most abundant peaks will be at m/z 268 (for C₇H₆⁷⁹Br³⁵ClO₂S), m/z 270 (for C₇H₆⁸¹Br³⁵ClO₂S and C₇H₆⁷⁹Br³⁷ClO₂S), and m/z 272 (for C₇H₆⁸¹Br³⁷ClO₂S). The relative intensities of these peaks will be a complex pattern reflecting the natural abundances of the isotopes.

-

Key Fragmentation Pathways:

-

Loss of Cl: A significant fragment will likely be observed corresponding to the loss of a chlorine radical, resulting in an ion at [M-35]⁺ and [M-37]⁺.

-

Loss of SO₂Cl: Fragmentation involving the cleavage of the C-S bond could lead to the loss of the sulfonyl chloride group ([M-99]⁺ for ³⁵Cl and [M-101]⁺ for ³⁷Cl).

-

Loss of Br: The loss of the bromine atom would result in a fragment at [M-79]⁺ and [M-81]⁺.

-

Formation of the Bromotolyl Cation: A fragment corresponding to the bromotolyl cation (C₇H₆Br⁺) at m/z 169 and 171 is also anticipated.

-

Molecular Structure and Fragmentation Diagram:

Caption: Predicted fragmentation of 2-bromo-4-methylbenzenesulfonyl chloride.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS spectra provides a robust framework for the structural elucidation and characterization of 2-bromo-4-methylbenzenesulfonyl chloride. The anticipated chemical shifts in ¹H and ¹³C NMR, the characteristic absorption bands in the IR spectrum, and the unique isotopic patterns and fragmentation pathways in the mass spectrum collectively serve as a reliable fingerprint for this important synthetic intermediate. This guide, by explaining the causality behind the expected spectral features, empowers researchers to confidently identify and assess the purity of 2-bromo-4-methylbenzenesulfonyl chloride in their synthetic endeavors, thereby facilitating the advancement of drug discovery and development programs.

References

-

Alachem. 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE. Available at: [Link].

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available at: [Link].

-

Chemguide. MASS SPECTRA - THE M+2 PEAK. Available at: [Link].

Sources

An In-Depth Technical Guide to 2-Bromo-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Bromo-4-methylbenzenesulfonyl chloride stands as a pivotal reagent in the landscape of modern organic synthesis and medicinal chemistry. Its unique substitution pattern on the benzene ring offers a versatile scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide, intended for the discerning researcher, provides a comprehensive overview of the physical properties, synthesis, and reactivity of this compound, moving beyond a simple recitation of data to offer insights into its practical application and the chemical principles that govern its behavior.

Section 1: Core Molecular Attributes and Physical Properties

2-Bromo-4-methylbenzenesulfonyl chloride, with the CAS number 89794-06-9, is a halogenated aromatic sulfonyl chloride. The strategic placement of a bromine atom ortho to the sulfonyl chloride group and a methyl group in the para position significantly influences its reactivity and physical characteristics.

Structural and General Properties

A clear understanding of the fundamental properties of 2-bromo-4-methylbenzenesulfonyl chloride is the foundation for its effective use in synthesis. The table below summarizes these key attributes.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-4-methylbenzenesulfonyl chloride | [1] |

| CAS Number | 89794-06-9 | [1][2] |

| Molecular Formula | C₇H₆BrClO₂S | [2] |

| Molecular Weight | 269.54 g/mol | [2] |

| Physical Form | Beige solid | [1] |

| Melting Point | 80 °C | [2][3] |

Note: It is crucial to distinguish this compound from its isomer, 4-bromo-2-methylbenzenesulfonyl chloride (CAS Number: 139937-37-4), which exhibits different physical properties, including a melting point in the range of 62-66 °C.[4]

Predicted Physicochemical Data

While experimentally determined data for all physical properties are not extensively published, computational predictions provide valuable estimates for reaction planning and process development.

| Property | Predicted Value | Source(s) |

| Boiling Point | 323.5 ± 35.0 °C at 760 mmHg | [2][3] |

| Density | 1.700 ± 0.06 g/cm³ | [2][3] |

The high predicted boiling point is characteristic of a molecule with a significant molecular weight and polar functional groups. The density suggests that it will sink in water and many common organic solvents.

Solubility Profile

Based on the behavior of analogous sulfonyl chlorides, 2-bromo-4-methylbenzenesulfonyl chloride is expected to be soluble in a range of aprotic organic solvents. It is important to note that this compound is reactive towards protic solvents.

| Solvent Class | Expected Solubility | Rationale |

| Aprotic Polar Solvents (e.g., THF, Ethyl Acetate, Acetone) | Soluble | Favorable dipole-dipole interactions. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | "Like dissolves like" principle. |

| Aromatic Hydrocarbons (e.g., Toluene) | Moderately Soluble | Can be used for recrystallization. |

| Protic Solvents (e.g., Water, Alcohols) | Reactive | The sulfonyl chloride moiety is susceptible to nucleophilic attack by these solvents, leading to hydrolysis or alcoholysis. |

| Apolar Solvents (e.g., Hexanes) | Low Solubility | Can be used as an anti-solvent for precipitation. |

Section 2: Synthesis and Purification

The synthesis of 2-bromo-4-methylbenzenesulfonyl chloride is most commonly achieved through a Sandmeyer-type reaction starting from the corresponding aniline, or via direct chlorosulfonation of the appropriate substituted benzene.

Synthetic Pathway from 2-Bromo-4-methylaniline

A robust and widely applicable method for the synthesis of arylsulfonyl chlorides involves the diazotization of an arylamine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[4][5] This approach offers good regiochemical control, as the starting aniline defines the substitution pattern of the final product.

Experimental Protocol: A Representative Procedure

-

Diazotization: 2-Bromo-4-methylaniline is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using a starch-iodide paper test for excess nitrous acid.[5]

-

Sulfonyl Chloride Formation: A solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The freshly prepared diazonium salt solution is then added portion-wise to this mixture, and the reaction is allowed to proceed, often with the evolution of nitrogen gas.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically poured into ice-water, leading to the precipitation of the crude sulfonyl chloride. The solid is collected by vacuum filtration and washed with cold water to remove inorganic salts and acids.

Purification by Recrystallization

For obtaining high-purity 2-bromo-4-methylbenzenesulfonyl chloride suitable for demanding applications such as drug synthesis, recrystallization is the preferred method of purification.

Protocol for Recrystallization

-

Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixed solvent system, such as toluene/hexanes or ethyl acetate/hexanes, often provides the best results.

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by a hot filtration to remove the charcoal.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold, less polar solvent (e.g., hexanes), and dried under vacuum.

Section 3: Spectroscopic Characterization

While a comprehensive, publicly available spectral library for 2-bromo-4-methylbenzenesulfonyl chloride is not readily accessible, its expected spectroscopic features can be predicted based on the analysis of its functional groups and substitution pattern.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will likely display a complex splitting pattern due to the different electronic environments of the three aromatic protons. The methyl group should appear as a singlet, typically in the range of 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atom bonded to the sulfonyl chloride group being the most downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. Two strong bands are expected, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (269.54 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Section 4: Reactivity and Applications in Drug Development

The synthetic utility of 2-bromo-4-methylbenzenesulfonyl chloride lies in the high reactivity of the sulfonyl chloride functional group and the potential for further functionalization at the bromine-substituted position.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl chloride is a potent electrophile and readily reacts with a wide range of nucleophiles to form sulfonamides, sulfonates, and other derivatives. This reaction is the cornerstone of its application in medicinal chemistry.[6]

The sulfonamide linkage is a key structural motif in a vast number of pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[7][8] The introduction of the 2-bromo-4-methylbenzenesulfonyl moiety can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring provides a handle for further molecular elaboration through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, greatly expanding the chemical space accessible from this building block.

Significance in Medicinal Chemistry

The combination of a reactive sulfonyl chloride and a modifiable bromo-substituent makes 2-bromo-4-methylbenzenesulfonyl chloride a valuable scaffold in drug discovery for:

-

Lead Optimization: Rapidly generating libraries of sulfonamide derivatives to explore structure-activity relationships.

-

Fragment-Based Drug Design: Serving as a reactive fragment for linking to other molecular components.

-

Fine-Tuning Physicochemical Properties: The bromo- and methyl-substituents can be used to adjust properties such as lipophilicity and metabolic stability.[8]

Section 5: Safety and Handling

2-Bromo-4-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[1][9]

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed.[1]

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Bromo-4-methylbenzenesulfonyl chloride is a chemical reagent of significant value to the synthetic and medicinal chemist. A thorough understanding of its physical properties, synthetic routes, and reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. Its bifunctional nature allows for the creation of diverse and complex molecules, solidifying its role as a key building block in the ongoing quest for new and improved therapeutic agents.

References

- Google Patents.

-

MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design. [Link]

-

ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]

-

Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Alachem. 139937-37-4 | 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE. [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

PubChem. CID 174561770 | C12H8Br2Cl2O4S2. [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024-02-05). [Link]

- Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

- Google Patents. CN103739525A - Preparation method of substituted benzene sulfonyl chloride.

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

-

ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

-

National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

Sources

- 1. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 89794-06-9 CAS MSDS (2-BROMO-4-METHYLBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 5. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 7. 139937-37-4 | 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE - Alachem Co., Ltd. [alachem.co.jp]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of 2-bromo-4-methylbenzenesulfonyl chloride with Nucleophiles

Introduction: The Strategic Importance of 2-bromo-4-methylbenzenesulfonyl chloride

2-bromo-4-methylbenzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) functional group, which serves as a robust electrophilic center for the construction of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds.[1][2] The presence of the ortho-bromo and para-methyl substituents on the aromatic ring introduces a unique combination of steric and electronic effects that modulate its reactivity, offering both challenges and opportunities for synthetic chemists.

This guide provides an in-depth analysis of the reactivity of 2-bromo-4-methylbenzenesulfonyl chloride with a range of common nucleophiles. Moving beyond simple procedural descriptions, we will explore the underlying mechanistic principles, the causal factors behind experimental design, and the practical insights required to achieve high-yield, selective transformations. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently employ this versatile reagent in their synthetic endeavors.

Core Reactivity: The Electrophilic Sulfur Center

The heart of 2-bromo-4-methylbenzenesulfonyl chloride's reactivity lies in the sulfur atom of the sulfonyl chloride group. This sulfur is rendered highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack on this electron-deficient sulfur atom is the primary mechanistic pathway for its reactions.[3]

The reaction generally proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. While the precise nature can vary, it is often depicted as a concerted process or a stepwise addition-elimination pathway involving a transient trigonal bipyramidal intermediate.[4][5] The choice of nucleophile, solvent, and reaction conditions can influence the dominant pathway.

The Counterintuitive Role of the Ortho-Bromo Substituent

Conventional wisdom might suggest that a bulky ortho substituent would sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.[6][7] However, studies on ortho-substituted arenesulfonyl chlorides have revealed a fascinating and counterintuitive phenomenon: an acceleration of the substitution reaction.[4][8] This "positive steric effect" is attributed to steric compression in the tetrahedral ground state of the sulfonyl chloride. The formation of the trigonal bipyramidal transition state or intermediate allows for a release of this internal strain, thus lowering the activation energy and accelerating the reaction.[4] The ortho-bromo group in 2-bromo-4-methylbenzenesulfonyl chloride is expected to contribute to this effect, enhancing its reactivity compared to its non-ortho-substituted counterparts.

The para-methyl group, being a weak electron-donating group, has a comparatively minor electronic influence but is a crucial structural element for modifying the final properties of the synthesized molecule.

Sources

- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric effects in the reaction of aryl radicals on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Electrophilicity of 2-bromo-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters.[1] Their reactivity is intrinsically linked to the electrophilicity of the sulfur atom, which is modulated by the electronic properties of the substituents on the aromatic ring. This guide provides a detailed examination of the electrophilicity of a specific, substituted analogue: 2-bromo-4-methylbenzenesulfonyl chloride. We will dissect the electronic and steric contributions of the bromo and methyl groups, provide a theoretical framework for understanding its reactivity, and present practical, field-proven protocols for its synthesis and application. This document is intended to serve as a comprehensive resource for chemists seeking to understand and effectively utilize this versatile reagent in complex synthetic campaigns, particularly in the realm of medicinal chemistry and drug development.

Introduction: The Sulfonyl Chloride Functional Group

The sulfonyl chloride moiety (-SO₂Cl) is a powerful electrophilic functional group. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. The general reactivity of sulfonyl chlorides allows for facile coupling with a wide variety of nucleophiles, most notably amines to form sulfonamides, a common motif in pharmaceuticals.[2]

The electrophilicity, and thus the reaction rate, of an aryl sulfonyl chloride can be finely tuned by the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, while electron-donating groups diminish it.[3] Understanding these substituent effects is paramount for predicting reactivity and controlling reaction outcomes.

Molecular Architecture and Electronic Effects of 2-bromo-4-methylbenzenesulfonyl chloride

To comprehend the electrophilicity of 2-bromo-4-methylbenzenesulfonyl chloride, we must analyze the individual and combined electronic and steric effects of the bromo and methyl substituents.

The Inductive and Resonance Effects of Substituents

-

Bromo Group (at C2 - ortho): The bromine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This effect is strongest at the ortho position and deactivates the ring towards electrophilic attack, while increasing the electrophilicity of the sulfonyl chloride group.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions. However, for halogens, the inductive effect typically outweighs the resonance effect.

-

-

Methyl Group (at C4 - para): The methyl group is a weak electron-donating group.

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework, pushing electron density towards the ring.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the ring. This effect also donates electron density to the ring.

-

Cumulative Effect on Electrophilicity

The net effect on the electrophilicity of the sulfonyl chloride group in 2-bromo-4-methylbenzenesulfonyl chloride is a balance of these factors:

-

The bromo group at the ortho position is the dominant electron-withdrawing group due to its strong inductive effect. This significantly increases the partial positive charge on the sulfur atom, making the molecule more electrophilic than unsubstituted benzenesulfonyl chloride.

-

The methyl group at the para position has an opposing, electron-donating effect. This will slightly decrease the electrophilicity of the sulfonyl chloride compared to a molecule with only the 2-bromo substituent.

-

Steric Effects: The presence of a bromo group in the ortho position introduces steric hindrance around the sulfonyl chloride functional group. This can influence the rate of reaction with bulky nucleophiles.[4] However, some studies have shown a counterintuitive acceleration of nucleophilic substitution at the sulfonyl sulfur with ortho-alkyl groups, attributed to a sterically congested ground state that is relieved in the transition state.[5][6][7] While bromine is not an alkyl group, its steric bulk could potentially play a similar role in influencing the reaction kinetics.

The interplay of these electronic and steric factors is visually summarized in the diagram below.

Caption: Electronic and steric influences on the electrophilicity of 2-bromo-4-methylbenzenesulfonyl chloride.

Synthesis of 2-bromo-4-methylbenzenesulfonyl chloride

A common and reliable method for the synthesis of aryl sulfonyl chlorides is through a Sandmeyer-type reaction, starting from the corresponding aniline.[8]

Detailed Experimental Protocol

Materials:

-

2-bromo-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-4-methylaniline in a mixture of concentrated HCl and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid or use a suitable SO₂ surrogate. A practical alternative involves the use of thionyl chloride and a copper catalyst.[9]

-

Prepare a solution of thionyl chloride in a suitable solvent and add a catalytic amount of copper(I) chloride.[10]

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the thionyl chloride solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-methylbenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

-

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for 2-bromo-4-methylbenzenesulfonyl chloride.

Reactivity and Applications in Drug Discovery

The enhanced electrophilicity of 2-bromo-4-methylbenzenesulfonyl chloride makes it a highly effective reagent for the synthesis of sulfonamides, particularly with less nucleophilic amines or under conditions where faster reaction rates are desired.

Sulfonamide Formation

The primary application of this reagent is in the formation of sulfonamide bonds. The reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom, followed by the elimination of chloride.

General Reaction Scheme:

R-NH₂ + 2-bromo-4-methyl-C₆H₃SO₂Cl → 2-bromo-4-methyl-C₆H₃SO₂NH-R + HCl

This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Case Study: Parallel Synthesis of a Sulfonamide Library

In a drug discovery context, the efficient parallel synthesis of a library of sulfonamide analogues is often required. The predictable and high reactivity of 2-bromo-4-methylbenzenesulfonyl chloride is advantageous in this setting.

Protocol for Parallel Sulfonamide Synthesis:

-

Array Preparation: In a 96-well plate, dispense a solution of 2-bromo-4-methylbenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane, acetonitrile).

-

Amine Addition: To each well, add a solution of a different primary or secondary amine from a diverse amine library.

-

Base Addition: Add a solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to each well.

-

Reaction: Seal the plate and agitate at room temperature or with gentle heating for a specified time (e.g., 4-16 hours).

-

Work-up: Quench the reaction by adding water. The product can be isolated by liquid-liquid extraction or solid-phase extraction.

-

Analysis: Analyze the purity and confirm the identity of the products in each well using high-throughput techniques like LC-MS.

Comparative Reactivity

The electrophilicity of various benzenesulfonyl chlorides can be compared by measuring their relative reaction rates with a standard nucleophile. A summary of expected relative reactivities is provided in the table below.

| Benzenesulfonyl Chloride Derivative | Substituents | Expected Relative Electrophilicity |

| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ (Strongly EWG) | Very High |

| 2-Bromo-4-methylbenzenesulfonyl chloride | 2-Br (EWG), 4-Me (EDG) | High |

| Benzenesulfonyl chloride | None | Moderate |

| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | 4-Me (EDG) | Lower |

| 4-Methoxybenzenesulfonyl chloride | 4-OMe (Strongly EDG) | Low |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Conclusion

2-bromo-4-methylbenzenesulfonyl chloride is a valuable synthetic building block characterized by high electrophilicity at the sulfonyl sulfur. This reactivity is primarily driven by the strong inductive electron-withdrawing effect of the ortho-bromo substituent, which is only modestly attenuated by the para-methyl group. Its predictable reactivity and amenability to standard synthetic protocols make it an excellent choice for the construction of sulfonamide libraries in drug discovery and for other applications requiring a highly reactive sulfonylating agent. A thorough understanding of the electronic and steric factors governing its reactivity allows for its rational and effective deployment in complex synthetic endeavors.

References

-

D. A. Horton, G. T. Bourne, and M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chemical Reviews, 103(3), 893-930 (2003). [Link]

-

J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]

-

H. H. Hodgson and J. S. Whitehurst, "The Sandmeyer Reaction. Part V. The Replacement of the Diazo-group by the Sulphonyl Chloride Group," Journal of the Chemical Society, 80-83 (1947). [Link]

-

E. E. Gilbert, "Benzenesulfonyl Chloride," Organic Syntheses, 31, 14 (1951). [Link]

-

M. Mikołajczyk, et al., "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin," Molecules, 25(6), 1428 (2020). [Link]

-

T. W. Graham Solomons, C. B. Fryhle, and S. A. Snyder, Organic Chemistry, 12th ed. Wiley, 2016. [Link]

-

Wikipedia, "Benzenesulfonyl chloride," Wikimedia Foundation, last modified October 26, 2023. [Link]

-

S. G. Leach, et al., "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides," Organic Process Research & Development, 10(1), 107-112 (2006). [Link]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]